molecular formula C8H2Cl6 B1619820 (e)-beta-2,3,4,5,6-hexachlorostyrene CAS No. 90301-92-1

(e)-beta-2,3,4,5,6-hexachlorostyrene

Cat. No.: B1619820
CAS No.: 90301-92-1
M. Wt: 310.8 g/mol
InChI Key: RSEIQYACGPEBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(e)-beta-2,3,4,5,6-hexachlorostyrene is a chlorinated aromatic compound characterized by the presence of six chlorine atoms attached to a styrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-beta-2,3,4,5,6-hexachlorostyrene typically involves the chlorination of styrene under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms on the aromatic ring. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination of the styrene molecule.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and achieve high yields of the desired product. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

(e)-beta-2,3,4,5,6-hexachlorostyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated benzoic acids.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium hydroxide facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various chlorinated derivatives and functionalized aromatic compounds, which can be further utilized in different chemical processes.

Scientific Research Applications

Chemistry

In chemistry, (e)-beta-2,3,4,5,6-hexachlorostyrene is used as a precursor for the synthesis of other chlorinated aromatic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Research in biology has explored the potential use of this compound in studying the effects of chlorinated compounds on biological systems. Its interactions with enzymes and cellular components provide insights into the mechanisms of toxicity and bioaccumulation.

Medicine

In medicine, this compound is investigated for its potential use in developing new pharmaceuticals. Its chlorinated structure may contribute to the design of drugs with specific biological activities.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and other industrial processes.

Mechanism of Action

The mechanism of action of (e)-beta-2,3,4,5,6-hexachlorostyrene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions include oxidative stress and disruption of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Hexachlorobenzene: Similar in structure but lacks the styrene backbone.

    Pentachlorostyrene: Contains one less chlorine atom.

    Tetrachlorostyrene: Contains two less chlorine atoms.

Uniqueness

(e)-beta-2,3,4,5,6-hexachlorostyrene is unique due to its specific arrangement of chlorine atoms and the presence of the styrene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

90301-92-1

Molecular Formula

C8H2Cl6

Molecular Weight

310.8 g/mol

IUPAC Name

1,2,3-trichloro-4-(1,2,2-trichloroethenyl)benzene

InChI

InChI=1S/C8H2Cl6/c9-4-2-1-3(5(10)7(4)12)6(11)8(13)14/h1-2H

InChI Key

RSEIQYACGPEBJD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C(=C(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1C(=C(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.